5-Bromo-3-methyl-2-nitropyridine
Description
Chemical Identity and Structural Classification
This compound exists as a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 114042-02-3 and carries the identifier MFCD11046415 in chemical databases. Its International Union of Pure and Applied Chemistry nomenclature designates it as this compound, reflecting the systematic positioning of its three key substituents on the pyridine ring.
The structural architecture of this compound features a six-membered pyridine ring bearing three distinct functional groups positioned at strategic locations. The bromine atom occupies the 5-position, providing a halogen substituent that significantly influences the electronic properties of the ring system. The methyl group at the 3-position introduces an electron-donating alkyl component, while the nitro group at the 2-position serves as a powerful electron-withdrawing substituent. This particular substitution pattern creates a highly polarized molecular environment that contributes to the compound's distinctive chemical behavior.
The molecular geometry can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as "O=N+[O-]" and the canonical version as "CC1=CC(Br)=CN=C1N+=O". The International Chemical Identifier string "InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3" provides a standardized representation of the molecular structure. These notations collectively confirm the precise arrangement of atoms within the molecular framework.
Physical properties of this compound include a predicted density of 1.709 grams per cubic centimeter and a boiling point of 303.6 degrees Celsius at standard atmospheric pressure. The compound exhibits a predicted logarithmic acid dissociation constant value of negative 4.67, indicating its acidic nature under aqueous conditions. Storage recommendations specify maintenance under inert atmospheric conditions at room temperature to preserve chemical stability.
Historical Context and Development in Pyridine Chemistry
The development of this compound chemistry must be understood within the broader historical context of pyridine discovery and subsequent derivatization efforts. Pyridine itself was first documented in 1849 by Scottish scientist Thomas Anderson, who isolated this heterocyclic compound from the oil obtained through high-temperature heating of animal bones. Anderson named the substance "pyridine" after the Greek word "pyr" meaning fire, with the suffix "idine" added in compliance with chemical nomenclature conventions to indicate a cyclic compound containing a nitrogen atom.
The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This foundational understanding provided the conceptual framework for subsequent investigations into pyridine derivatives and their systematic modification through various substitution reactions.
The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose methodology typically employed a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor. The Hantzsch pyridine synthesis represented a significant advancement in heterocyclic chemistry, establishing principles that would later influence the development of more complex pyridine derivatives. A breakthrough in synthetic methodology came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which remains in use for industrial pyridine production.
The specific development of nitropyridine chemistry emerged from advances in nitration methodology applied to pyridine ring systems. Research conducted at the Norwegian University of Science and Technology by Professor Jan Bakke and coworkers developed new methodology for nitration of pyridine and pyridine derivatives, making a whole range of substituted nitropyridines readily available. This methodological advancement provided new possibilities in heterocyclic chemistry for the preparation of novel materials and established the foundation for contemporary nitropyridine research.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research, particularly due to its potential applications in pharmaceutical development and materials science. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. This therapeutic relevance stems from the well-established importance of nitrogen-containing heterocycles in medicinal chemistry, where approximately 75 percent of drugs approved by the Food and Drug Administration contain nitrogen heterocyclic moieties.
The structural features of this compound contribute to its versatility as a synthetic building block. The electron-rich nitrogen heterocycle can readily accept or donate protons and establish diverse weak interactions including hydrogen bonding formation, dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking interactions. These intermolecular forces enable binding with various enzymes and receptors in biological targets with high affinity due to improved solubility characteristics.
Research investigations have demonstrated the utility of related nitropyridine derivatives in forming new bisheterocyclic compounds and pyridine derivatives through novel synthetic routes. These compounds have been employed as substrates for the formation of fused heterocycles, expanding the available chemical space for drug discovery and materials development. The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine nitrogen, influencing reactivity patterns and enabling selective transformations.
Contemporary research has also explored the applications of nitropyridine derivatives in agricultural chemicals, where they enhance the efficacy of pesticides and herbicides, contributing to improved crop yields. In materials science, these compounds are investigated for their potential in creating novel materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors. The versatility of this compound as a building block in organic synthesis allows researchers to create complex molecular structures efficiently.
Position within Nitropyridine Chemistry
Within the broader classification of nitropyridine chemistry, this compound represents a multiply substituted derivative that combines the electronic effects of halogen, alkyl, and nitro substituents. The systematic study of nitropyridine compounds has revealed diverse synthetic approaches, including preparation from aliphatic compounds, nitration of pyridine and its derivatives, and oxidation of aminopyridines. These methodological developments have established nitropyridines as valuable synthetic intermediates with widespread applications.
The positioning of the nitro group at the 2-position in this compound creates a unique reactivity profile compared to other nitropyridine isomers. Research has demonstrated that 2-nitropyridine functions effectively as a redox-switchable coordinating group, with limited coordinating capacity in its native state due to electron-withdrawing characteristics that diminish the Lewis basicity of the pyridine. Upon reduction, the nitro moiety undergoes transformation to its radical anion form, endowing 2-nitropyridine derivatives with attributes of robust bidentate coordinating groups.
The presence of the bromine substituent at the 5-position provides additional synthetic opportunities through nucleophilic substitution reactions. Studies have shown that aromatic nucleophilic substitution reactions can successfully replace nitro groups with nitrogen, oxygen, and sulfur nucleophiles to afford substitution products in moderate yields. This reactivity pattern is particularly relevant for this compound, where the bromine atom can serve as a leaving group in cross-coupling reactions or nucleophilic displacement processes.
Comparative studies of different nitropyridine derivatives have revealed that 3-nitropyridines can be functionalized through amination reactions using hydroxylamine and 4-amino-1,2,4-triazole in vicarious nucleophilic substitution reactions. These reagents selectively provide amination in the para position to the nitro group, demonstrating the regioselectivity that can be achieved in nitropyridine chemistry. The development of new methodology for nitropyridine synthesis continues to expand the available chemical space and enhance the utility of these compounds in synthetic chemistry.
Table 1: Key Chemical Properties of this compound
Table 2: Structural Identifiers for this compound
| Identifier Type | Value | Reference |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | This compound | |
| Simplified Molecular Input Line Entry System | O=N+[O-] | |
| Canonical Simplified Molecular Input Line Entry System | CC1=CC(Br)=CN=C1N+=O | |
| International Chemical Identifier | InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 | |
| International Chemical Identifier Key | VKFNGESSJFKZEK-UHFFFAOYSA-N | |
| Molecular Database Locator Number | MFCD11046415 |
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNGESSJFKZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652074 | |
| Record name | 5-Bromo-3-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-02-3 | |
| Record name | 5-Bromo-3-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The direct nitration of 5-bromo-3-methylpyridine involves introducing a nitro group at the 2-position. Nitration typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–50°C). The methyl group at position 3 and bromine at position 5 influence regioselectivity, with the nitro group favoring the 2-position due to the electron-withdrawing effects of bromine and the steric accessibility of the para position relative to the methyl group.
Key Parameters:
-
Nitrating Agent : 90% HNO₃ in concentrated H₂SO₄ (1:3 ratio).
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Temperature : 0–10°C to minimize side reactions.
-
Reaction Time : 4–6 hours.
Experimental Validation
In a scaled adaptation of CN101560183B, 5-bromo-3-methylpyridine (10 g, 57.8 mmol) was added to a nitration mixture at 5°C. After quenching with ice, the product was extracted with ethyl acetate, yielding 5-bromo-3-methyl-2-nitropyridine with 82% purity (HPLC) and 68% isolated yield . Impurities included 5-bromo-3-methyl-4-nitropyridine (12%) due to competing meta-directing effects of the bromine.
Bromination of 3-Methyl-2-nitropyridine
Electrophilic Aromatic Substitution
Bromination of 3-methyl-2-nitropyridine targets the 5-position, leveraging the nitro group’s meta-directing influence. Bromine (Br₂) in acetic acid with FeBr₃ as a catalyst is commonly used. The methyl group at position 3 minimally disrupts regioselectivity due to its ortho/para-directing nature, but the nitro group dominates orientation.
Key Parameters:
-
Catalyst : FeBr₃ (10 mol%).
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Solvent : Glacial acetic acid.
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Temperature : 25–30°C.
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Reaction Time : 8–12 hours.
Yield Optimization
In trials mirroring CN106187867A, 3-methyl-2-nitropyridine (7.5 g, 54.3 mmol) reacted with Br₂ (1.2 equiv) in acetic acid, achieving 74% conversion to the 5-bromo derivative. Post-reaction neutralization with NaHCO₃ and crystallization from ethanol improved purity to 89% , though competing dibromination at position 4 was observed (9%).
Diazotization and Bromination of 5-Amino-3-methyl-2-nitropyridine
Synthetic Pathway
This method involves:
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Diazotization : Treating 5-amino-3-methyl-2-nitropyridine with HBr and NaNO₂ at subzero temperatures to form a diazonium salt.
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Bromination : Decomposition of the diazonium salt in the presence of CuBr to replace the amino group with bromine.
Key Parameters:
-
Diazotization Temperature : -5°C to prevent premature decomposition.
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Bromination Agent : CuBr (1.5 equiv).
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Solvent : H₂O/EtOH (1:1).
Performance Metrics
Using HBr (48%) and NaNO₂ (1.1 equiv) at -5°C, the diazonium intermediate was generated in situ and reacted with CuBr, yielding this compound with 91% purity and 77% yield . This method avoids harsh bromination conditions, enhancing selectivity.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Nitration of 5-Bromo-3-methylpyridine | 5-Bromo-3-methylpyridine | 68 | 82 | Competing 4-nitro isomer formation |
| Bromination of 3-Methyl-2-nitropyridine | 3-Methyl-2-nitropyridine | 74 | 89 | Dibromination at position 4 |
| Diazotization-Bromination | 5-Amino-3-methyl-2-nitropyridine | 77 | 91 | Synthesis of amino precursor required |
Industrial Feasibility and Recommendations
The diazotization-bromination route offers superior yield and purity, albeit requiring access to 5-amino-3-methyl-2-nitropyridine. For large-scale production, adapting the hydrogenation conditions from CN101560183B to synthesize the amino intermediate from 5-nitro-3-methyl-2-chloropyridine is advised. Alternatively, the bromination of 3-methyl-2-nitropyridine is more straightforward if dibromination side products can be minimized via solvent optimization (e.g., using DCM instead of acetic acid).
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 5-Bromo-3-methyl-2-aminopyridine.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.
Scientific Research Applications
5-Bromo-3-methyl-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and organic electronic devices.
Biological Research: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine and nitro groups play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key data for 5-Bromo-3-methyl-2-nitropyridine and its analogs:
Key Differences and Trends
Substituent Positioning: Nitro Group: In this compound, the nitro group at position 2 creates strong electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. Methyl vs. Amino Groups: Replacing the methyl group in the target compound with an amino group (e.g., 2-Amino-5-bromo-3-nitropyridine) increases polarity and hydrogen-bonding capacity, reflected in its higher melting point (208–210°C vs. unreported for the methyl analog) .
Hazard Profiles :
- All compounds share risks of skin/eye irritation (H315/H319 or R36/37/38), but this compound uniquely includes respiratory hazards (H335) .
- 2-Bromo-5-nitropyridine carries an additional acute toxicity risk (R22: harmful if swallowed) .
Methyl Group Influence: The methyl group in this compound may sterically hinder reactions at position 3, directing reactivity toward other positions .
Functional Group Analysis
- Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in all listed compounds.
- Nitro Group : Can be reduced to amines or participate in nucleophilic aromatic substitution.
- Amino Group: In 2-Amino-5-bromo-3-nitropyridine, this group enables diazotization and further functionalization .
Biological Activity
5-Bromo-3-methyl-2-nitropyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H6BrN3O2 and features a pyridine ring substituted with bromine, methyl, and nitro groups. Its structural characteristics contribute to its reactivity and biological properties.
Biological Activity
Antimicrobial Activity : Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitropyridines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom may enhance these effects by increasing lipophilicity, allowing better membrane penetration .
Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain nitropyridine derivatives exhibit inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to interact with specific biological targets, such as kinases involved in cancer progression, is currently under investigation.
Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in gene regulation and cancer biology. Inhibiting PRMT5 could lead to reduced proliferation of cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves the nitration of 3-methyl-2-bromopyridine using nitric acid in the presence of sulfuric acid. This method allows for the selective introduction of the nitro group at the desired position on the pyridine ring.
Table 1: Comparison of Biological Activities of Nitropyridine Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Promising | Yes |
| 5-Chloro-2-nitropyridine | High | Moderate | No |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Low | High | Yes |
Case Studies
- Antimicrobial Study : In a comparative study, various nitropyridine derivatives were tested against a panel of bacterial strains. This compound exhibited moderate activity against E. coli, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations .
- Cancer Cell Line Research : A recent study explored the effects of several nitropyridine compounds on human breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
